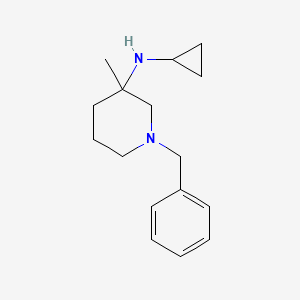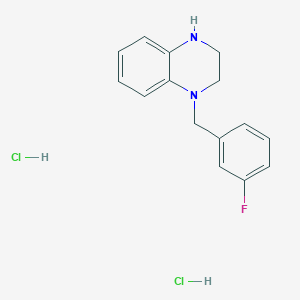![molecular formula C9H18O5Si B13957224 Dimethyl 2-[(trimethylsilyl)oxy]succinate CAS No. 55590-73-3](/img/structure/B13957224.png)
Dimethyl 2-[(trimethylsilyl)oxy]succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsiloxy)butanedioic acid dimethyl ester is a chemical compound with the molecular formula C9H18O5Si and a molecular weight of 234.32 g/mol . It is also known by other names such as dimethyl 2-[(trimethylsilyl)oxy]succinate and butanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester . This compound is characterized by the presence of a trimethylsiloxy group attached to a butanedioic acid dimethyl ester backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester typically involves the reaction of butanedioic acid dimethyl ester with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsiloxy group.
Industrial Production Methods
Industrial production methods for 2-(Trimethylsiloxy)butanedioic acid dimethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2-(Trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-(Trimethylsiloxy)butanedioic acid dimethyl ester has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to modify biomolecules and study their interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsiloxy group provides steric hindrance and chemical stability, preventing unwanted reactions at the carboxylic acid site. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under mild conditions to regenerate the free carboxylic acid.
相似化合物的比较
Similar Compounds
Dimethyl butanedioate:
Trimethylsilyl derivatives: Other trimethylsilyl-protected compounds, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide, share similar protective properties but differ in their specific uses and reactivity.
Uniqueness
2-(Trimethylsiloxy)butanedioic acid dimethyl ester is unique due to the presence of both ester and trimethylsiloxy functional groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
属性
CAS 编号 |
55590-73-3 |
|---|---|
分子式 |
C9H18O5Si |
分子量 |
234.32 g/mol |
IUPAC 名称 |
dimethyl 2-trimethylsilyloxybutanedioate |
InChI |
InChI=1S/C9H18O5Si/c1-12-8(10)6-7(9(11)13-2)14-15(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
MMWDFJMVASCTJS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C(=O)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


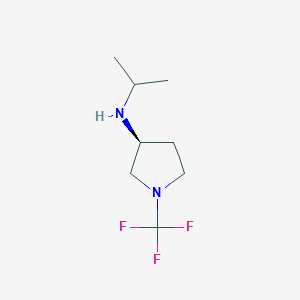
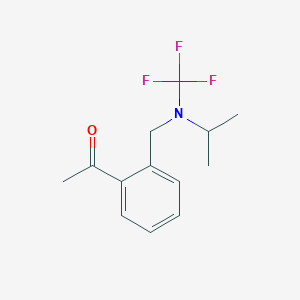
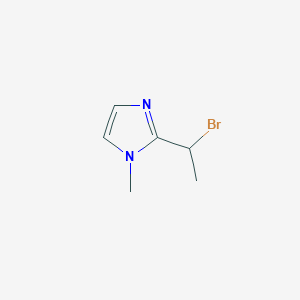

![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
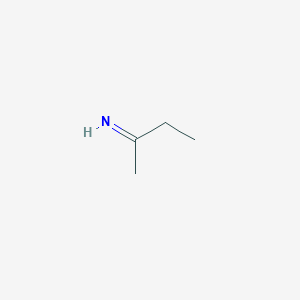

![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

